molecular formula C29H26N4O3 B10863266 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10863266
M. Wt: 478.5 g/mol
InChI Key: WNXMQCVPMXQAER-UHFFFAOYSA-N
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Description

The compound 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule that features an indole moiety, a methoxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the Japp-Klingemann reaction, which uses diazonium salts and active methylene compounds .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and green chemistry principles is also becoming increasingly important to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

The compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic systems. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H26N4O3/c1-35-20-12-13-23-22(16-20)19(17-30-23)14-15-33-28(21-10-6-7-11-24(21)36-2)25-26(18-8-4-3-5-9-18)31-32-27(25)29(33)34/h3-13,16-17,28,30H,14-15H2,1-2H3,(H,31,32)

InChI Key

WNXMQCVPMXQAER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CC=CC=C6OC

Origin of Product

United States

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